molecular formula C13H12FN7O4 B2813801 N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-fluorobenzamide CAS No. 450346-07-3

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-fluorobenzamide

Cat. No.: B2813801
CAS No.: 450346-07-3
M. Wt: 349.282
InChI Key: QXLMXAPBHJUWAB-UHFFFAOYSA-N
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Description

N-(2-(2-(6-Amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-fluorobenzamide is a pyrimidine-derived hydrazinyl-acetamide compound featuring a 2-fluorobenzamide substituent.

Properties

IUPAC Name

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN7O4/c14-8-4-2-1-3-7(8)13(23)16-5-9(22)19-20-12-10(21(24)25)11(15)17-6-18-12/h1-4,6H,5H2,(H,16,23)(H,19,22)(H3,15,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLMXAPBHJUWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN7O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-fluorobenzamide is a complex organic compound with significant potential in pharmacological applications. This article delves into its biological activity, synthesis, and potential therapeutic uses, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula: C13H13N7O4
  • Molecular Weight: 331.29 g/mol
  • CAS Number: 450346-02-8

The structure contains a pyrimidine ring substituted with an amino group and a nitro group, linked to a hydrazine moiety, which is further connected to a benzamide structure. The presence of these functional groups suggests potential biological activity, particularly in pharmacological applications.

This compound exhibits its biological activity through several mechanisms:

  • Inhibition of Viral Replication: Preliminary studies indicate that this compound may inhibit specific viral replication pathways, making it a candidate for antiviral drug development. Its structural components suggest potential efficacy against various viral infections, including HIV.
  • Interaction with Enzymes: The compound may interact with viral proteins and enzymes associated with disease progression, potentially disrupting their function and inhibiting viral replication.
  • Antimicrobial Activity: Similar compounds have shown activity against microbial biofilms and various pathogens, suggesting that this compound could also possess antimicrobial properties .

In Vitro Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

CompoundBiological ActivityReference
N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamidePotential antiviral activity
Glycine, N-benzoyl-, 2-(6-amino-5-nitro-4-pyrimidinyl)hydrazideAntiviral potential
4-Amino-N-(4-nitrophenyl)sulfonylbenzamideStrong HIV inhibitory effects
N-(4-methylphenyl)-6-amino-pyrimidin-4-carboxamideInvestigated for antiviral properties

These findings indicate that the unique combination of functional groups in this compound may provide distinct mechanisms of action compared to other similar compounds.

Comparison with Similar Compounds

Table 1: Comparison of hydrazinyl-oxoethyl compounds with aromatic substituents

Compound Name Substituents Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (¹H-NMR/ESI-MS) Reference
N-(2-(2-(1-(3,5-Di-tert-butyl-4-hydroxybenzyl)-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)-... 3,5-Di-tert-butyl-4-hydroxybenzyl - 264–265 717.9 IR: 3420 cm⁻¹ (NH); ESI-MS: 717.9
1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-... 5-(Benzyloxy)-2-hydroxybenzylidene 74.9 190–192 694.5 ¹H-NMR: δ 8.2 (s, 1H); ESI-MS: 694.5
(E)-N-(5-(2-(2-((2-Methoxypyrimidin-5-yl)methylene)hydrazinyl)-2-oxoethyl)-1H-pyrazol-3-yl)-3-(trifluoromethyl)benzamide 2-Methoxypyrimidin-5-yl 70 195–198 - ¹H-NMR: δ 10.2 (s, 1H)

Key Observations :

  • The target compound shares the hydrazinyl-oxoethyl backbone with the above examples but differs in its pyrimidine and fluorobenzamide substituents.
  • Melting points vary widely (190–265°C), influenced by substituent bulk and hydrogen-bonding capacity. For instance, the 3,5-di-tert-butyl-4-hydroxybenzyl group in increases rigidity and intermolecular interactions, raising the melting point.
  • Yields for similar syntheses range from 58% to 78% , suggesting moderate synthetic efficiency for this class.

Fluorinated Aromatic Derivatives

Table 2: Fluorobenzamide and related aromatic analogs

Compound Name Fluorine Position Additional Features Melting Point (°C) Biological Activity Reference
N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide para-Fluorophenyl Hydroxyphenyl, methylphenyl - Not reported
(E)-N-(5-(2-(2-(4-Methoxy-2,3-dimethylbenzylidene)hydrazinyl)-2-oxoethyl)-1H-pyrazol-3-yl)-3-(trifluoromethyl)benzamide meta-Trifluoromethyl Pyrazolyl, methoxy-dimethyl 177–180 Not reported
N-(1H-benzimidazol-2-yl)-2-(pyridin-2-ylamino)acetamide None Benzimidazole, pyridinyl - α-Glucosidase inhibition

Key Observations :

  • The target compound’s 2-fluorobenzamide group contrasts with para-fluorophenyl () or trifluoromethyl () substituents in analogs. The ortho-fluorine may enhance steric effects and electronic modulation compared to other positions.
  • Fluorinated aromatic systems are common in drug design for metabolic stability and target affinity, as seen in α-glucosidase inhibitors ().

Pyrimidine-Containing Compounds

Table 3: Pyrimidine derivatives with hydrazine linkers

Compound Name Pyrimidine Substituents Molecular Weight (g/mol) Spectral Data Reference
N-(2-(2-(6-Amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethylbenzamide (from PubChem) 6-Amino-5-nitro - Not available
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide Hydroxymethyl, isopropyl - X-ray diffraction data reported

Key Observations :

  • Pyrimidine derivatives often exhibit diverse bioactivities; for example, sulfonamide-pyrimidine hybrids () are explored for crystallographic stability.

Q & A

Q. What are the key synthetic routes for synthesizing N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-fluorobenzamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the hydrazinylpyrimidine core by reacting 6-amino-5-nitropyrimidin-4-amine with hydrazine derivatives under reflux conditions (ethanol, 80°C) .
  • Step 2 : Coupling the hydrazinyl intermediate with 2-fluorobenzamide via amide bond formation using carbodiimide crosslinkers (e.g., EDCI) in dichloromethane (DCM) at room temperature .
  • Step 3 : Purification via recrystallization (methanol/water) or column chromatography to achieve >95% purity .

Table 1 : Common Synthetic Steps and Conditions

StepReagents/ConditionsPurposeYieldReference
Hydrazine formationHydrazine hydrate, ethanol, 80°C, 4 hrsCore structure assembly60–70%
Amide couplingEDCI, DCM, RT, 12 hrsBenzamide conjugation50–65%
PurificationMethanol recrystallizationIsolate pure product>95% purity

Q. Which spectroscopic methods are critical for characterizing this compound?

  • 1H/13C NMR : Assign proton environments (e.g., hydrazine NH at δ 10–12 ppm, aromatic protons at δ 7–8 ppm) and confirm carbon backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ peak matching calculated mass) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound with biological targets?

  • Molecular Docking : Use AutoDock4 to dock the compound into target active sites (e.g., kinase domains). Parameters include Lamarckian genetic algorithms and flexible side-chain adjustments .
  • Binding Energy Analysis : Calculate ΔG values (e.g., −8.5 kcal/mol suggests strong binding) and validate with experimental IC50 data .
  • Example : Docking simulations for similar pyrimidine derivatives showed strong interactions with ATP-binding pockets in kinases .

Q. What strategies resolve contradictions between spectral data and crystallographic results during structural elucidation?

  • Multi-Method Validation : Compare NMR assignments with X-ray crystallography data (e.g., SHELX-refined structures) to resolve ambiguities in stereochemistry .
  • DFT Calculations : Optimize molecular geometry using density functional theory (DFT) and compare with experimental bond lengths/angles .
  • Case Study : A hydrazinylpyrimidine analog showed conflicting NOESY correlations, which were resolved via X-ray diffraction confirming a trans-amide configuration .

Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?

  • Solvent Screening : Replace DCM with DMF for better solubility of intermediates (yield increase from 50% to 75%) .
  • Catalyst Optimization : Use HOBt as an additive during amide coupling to reduce racemization and improve efficiency .
  • Table 2 : Optimization Parameters
ParameterInitial ConditionOptimized ConditionYield ImprovementReference
SolventDCMDMF+25%
CatalystEDCI aloneEDCI/HOBt+15%

Q. What mechanistic insights explain the compound’s potential bioactivity in kinase inhibition assays?

  • Structural Analysis : The 5-nitropyrimidine group mimics ATP’s adenine ring, enabling competitive binding in kinase active sites .
  • Hydrazine Linker Flexibility : Allows conformational adaptation to hydrophobic pockets, enhancing binding entropy .
  • Fluorobenzamide Moieties : Participate in halogen bonding with backbone carbonyls (e.g., EGFR kinase) .

Methodological Guidelines

  • Data Reproducibility : Document reaction parameters (e.g., reflux time, solvent ratios) meticulously to ensure reproducibility across labs .

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